molecular formula C10H8BrNO B1291916 3-Bromo-5-methoxyquinoline CAS No. 1416438-38-4

3-Bromo-5-methoxyquinoline

Cat. No.: B1291916
CAS No.: 1416438-38-4
M. Wt: 238.08 g/mol
InChI Key: ZWDNTOJIDPGGDV-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxyquinoline (CAS 1416438-38-4) is a halogenated quinoline derivative with the molecular formula C₁₀H₈BrNO and a molecular weight of 238.08 g/mol. It features a bromine atom at the 3-position and a methoxy group (–OCH₃) at the 5-position on the quinoline scaffold, a bicyclic structure comprising fused benzene and pyridine rings . Its reactivity is influenced by the electron-withdrawing bromine and electron-donating methoxy group, making it a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxyquinoline typically involves the bromination of 5-methoxyquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methoxyquinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

3-Bromo-5-methoxyquinoline serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives have been investigated for their potential as inhibitors of key enzymes and receptors involved in several diseases. For instance, quinoline derivatives have been explored as inhibitors of Enhancer of Zeste Homologue 2 (EZH2), an important target in cancer therapy. A study demonstrated that specific derivatives exhibited significant inhibitory activity against EZH2, suggesting their potential as lead compounds for further drug development .

1.2 Protein Kinase Inhibition

Research has indicated that quinoline-based compounds can act as inhibitors of non-receptor tyrosine kinases, such as SYK (spleen tyrosine kinase). These inhibitors are being studied for their therapeutic potential in treating respiratory diseases, autoimmune disorders, and various cancers. The structural modifications involving this compound enhance the efficacy and selectivity of these inhibitors .

Synthesis Methodologies

2.1 Synthetic Routes

The synthesis of this compound typically involves several steps, including bromination and methoxylation reactions. One effective synthetic route includes the Skraup condensation reaction, which utilizes 3-bromoaniline as a starting material to produce quinoline derivatives with high yields and purity .

2.2 One-Pot Reactions

Recent advancements in synthetic methodologies have introduced one-pot double coupling reactions involving dibromoquinolines. These methods allow for regioselective functionalization at multiple positions on the quinoline ring, significantly simplifying the synthetic process and improving overall efficiency .

Biological Evaluations

3.1 Anticancer Activity

Studies have shown that compounds derived from this compound exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives have been tested against MDA-MB-231 and HCT15 cell lines, demonstrating promising anti-proliferative activities .

3.2 Anti-inflammatory Properties

Quinoline derivatives have also been evaluated for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Study Focus Findings
Hoffmann et al., 2013SYK InhibitorsIdentified 7-bromo-5-methoxyquinoline derivatives as effective SYK inhibitors with potential applications in treating autoimmune diseases .
MDPI Study, 2015EZH2 InhibitionDemonstrated that specific 5-methoxyquinoline derivatives showed IC50 values indicating strong inhibition against EZH2, highlighting their anticancer potential .
PMC Article, 2023Bioactive CompoundsDiscussed the role of quinoline derivatives in modulating immune responses and their potential therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxyquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary based on the specific derivative or compound being studied .

Comparison with Similar Compounds

To contextualize the properties and applications of 3-bromo-5-methoxyquinoline, the following table and analysis compare it with structurally related quinoline and pyridine derivatives:

Compound CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound 1416438-38-4 C₁₀H₈BrNO Br (C3), –OCH₃ (C5) 238.08 Cross-coupling reactions, medicinal chemistry
3-Bromo-2-methoxyquinoline 222317-29-5 C₁₀H₈BrNO Br (C3), –OCH₃ (C2) 238.08 Electrophilic substitutions, synthetic intermediates
5-Bromo-8-methoxy-2-methylquinoline 103862-55-1 C₁₁H₁₀BrNO Br (C5), –OCH₃ (C8), –CH₃ (C2) 260.11 Enhanced steric hindrance, drug discovery
8-Bromo-6-chloro-5-methoxyquinoline 1236162-20-1 C₁₀H₇BrClNO Br (C8), Cl (C6), –OCH₃ (C5) 287.53 Dual halogen reactivity, agrochemicals
3-Bromoquinoline 5332-24-1 C₉H₆BrN Br (C3) 208.06 Simpler structure, Suzuki coupling substrates
3-Bromo-5-methoxypyridine 50720-12-2 C₆H₆BrNO Br (C3), –OCH₃ (C5) 188.02 Non-fused ring, smaller scaffold for ligands

Key Comparative Insights :

Substituent Position Effects: The this compound’s substituents are positioned to direct electrophilic attacks to the 6- or 8-positions of the ring, whereas 3-bromo-2-methoxyquinoline () directs reactivity to adjacent positions (C1 or C4) due to the ortho-methoxy group. This positional variance significantly alters synthetic utility in heterocyclic chemistry . 5-Bromo-8-methoxy-2-methylquinoline () introduces steric hindrance from the C2 methyl group, reducing reactivity at C2 but enhancing stability for prolonged storage.

Halogen Diversity: The 8-bromo-6-chloro-5-methoxyquinoline () combines bromine and chlorine, enabling sequential halogen-exchange reactions. This dual functionality is absent in this compound, limiting its utility in multi-step syntheses requiring orthogonal reactivity .

Ring System Differences: 3-Bromo-5-methoxypyridine () lacks the fused benzene ring of quinoline derivatives, reducing π-stacking interactions and making it less suitable for applications requiring planar aromatic systems (e.g., intercalation in DNA).

Biological Activity: Quinoline derivatives with methoxy groups, such as this compound, often exhibit enhanced binding to biological targets (e.g., kinases) compared to non-methoxy analogs like 3-bromoquinoline (). The methoxy group’s electron-donating nature modulates electronic properties critical for receptor interactions .

Synthetic Versatility: this compound’s bromine atom facilitates palladium-catalyzed cross-coupling reactions more efficiently than chlorine-containing analogs (e.g., 6-bromo-4-chloroquinoline, CAS 65340-70-7; ), where chlorine’s lower reactivity may necessitate harsher conditions .

Biological Activity

3-Bromo-5-methoxyquinoline is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research findings.

This compound is characterized by a bromine atom at the 3-position and a methoxy group at the 5-position of the quinoline ring. The general synthesis involves bromination and methoxylation of the quinoline scaffold, which can be achieved through various organic reactions including nucleophilic substitution and electrophilic aromatic substitution.

Anticancer Activity

Research has indicated that derivatives of 5-methoxyquinoline, including this compound, exhibit promising anticancer properties. A study demonstrated that certain quinoline derivatives act as inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), a protein implicated in various cancers. The compound exhibited an IC50 value of approximately 1.2 μM against EZH2, which suggests potent inhibitory activity .

Table 1: Biological Activity of this compound Derivatives

CompoundTargetIC50 (μM)Cell Lines TestedNotes
This compoundEZH21.2MDA-MB-231, HCT15Significant reduction in H3K27me3 levels
Other derivativesVarious>10VariousLower activity compared to lead compound

Additionally, in cell-based assays, the compound showed antiproliferative effects across multiple tumor cell lines including DLD-1, T24, and SH-SY-5Y .

Antibacterial Activity

The antibacterial potential of quinoline derivatives has also been explored. Some studies have shown that modifications at the 5-position can enhance antibacterial efficacy. While specific data on this compound's antibacterial activity is limited, related compounds have demonstrated significant in vitro and in vivo activity against resistant bacterial strains .

The mechanism by which this compound exerts its biological effects is primarily through inhibition of methyltransferases like EZH2. This inhibition leads to altered histone methylation patterns, particularly affecting H3K27 methylation levels, which are critical for gene regulation in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of quinoline derivatives in clinical settings:

  • Case Study on EZH2 Inhibition : A clinical trial involving patients with advanced solid tumors tested a series of quinoline derivatives. Results indicated that those with significant EZH2 inhibition showed improved outcomes compared to controls .
  • Antibacterial Efficacy : In vitro studies involving resistant strains of Staphylococcus aureus demonstrated that quinoline derivatives could reduce bacterial load significantly, suggesting potential for therapeutic applications against infections .

Properties

IUPAC Name

3-bromo-5-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-4-2-3-9-8(10)5-7(11)6-12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDNTOJIDPGGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631114
Record name 3-Bromo-5-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416438-38-4
Record name 3-Bromo-5-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-(tert-butoxycarbonylamino)-5-methoxyquinoline (2.74 g, 10 mmol) in aqueous 48% HBr (40 mL), NaNO2 (2.1 g, 30 mmol) in water (20 mL) is added at 0° C. The reaction mixture is stirred 1 hour. The reaction mixture is extrated with CH2Cl2 (3×30 mL). After drying over MgSO4, dichloromethane is evaporated affording the title compound.
Name
3-(tert-butoxycarbonylamino)-5-methoxyquinoline
Quantity
2.74 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

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